4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This is followed by the introduction of the methanesulfonyl group and the fluorine atom. The final step involves the sulfonamide formation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the fluorine atom play crucial roles in binding to these targets, affecting their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include:
- 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide Compared to these compounds, 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer different chemical and biological properties.
Biological Activity
4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, suggests diverse biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H19FN2O4S2 with a molecular weight of 398.47 g/mol. The structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉FN₂O₄S₂ |
Molecular Weight | 398.47 g/mol |
CAS Number | 932456-87-6 |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with sulfonamide structures are known for their broad-spectrum antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial infections.
- Anticancer Potential : Some studies have shown that tetrahydroquinoline derivatives possess anticancer properties. The compound's ability to interact with biological macromolecules such as enzymes and receptors could contribute to its potential as an anticancer agent.
Case Studies
- Antiproliferative Activity : A study on related tetrahydroquinoline compounds demonstrated moderate antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 14.2 to 19.1 µM . This suggests that the target compound may similarly exhibit antiproliferative effects.
- Enzyme Inhibition : Research on sulfonamides has indicated their role in inhibiting carbonic anhydrase. Given the structural similarities, it is plausible that this compound may also inhibit similar enzymes, which could be explored in future studies.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes involved in critical metabolic pathways.
- Interference with DNA Replication : Similar compounds have shown the ability to disrupt DNA synthesis in bacterial cells.
Comparative Analysis
To better understand the potential of this compound, a comparison with other known compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ciprofloxacin | Fluoroquinolone antibiotic | Strong antibacterial properties targeting DNA gyrase |
Methanesulfonamide | Simple sulfonamide structure | Basic building block for more complex derivatives |
3-Fluoro-N-(propylsulfonyl)-tetrahydroquinoline | Tetrahydroquinoline core | Exhibits significant biological activity against cancer cells |
This comparison highlights how the unique structural elements of this compound may confer distinct biological activities not present in simpler analogs.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)6-8-17(12)26(23,24)19-15-7-5-13-4-3-9-20(16(13)11-15)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGVAQUBRJRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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